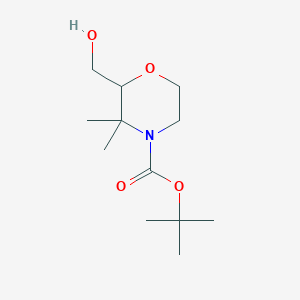

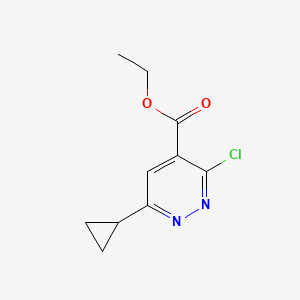

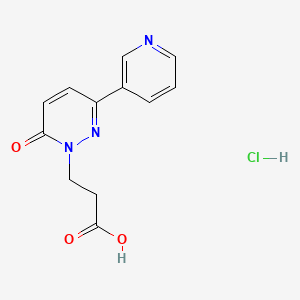

![molecular formula C8H16Cl2N4O B1435170 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride CAS No. 2059955-33-6](/img/structure/B1435170.png)

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride

Overview

Description

“{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound123.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride” in the search results1.

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code or SMILES string. For “{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride”, I couldn’t find the specific InChI code or SMILES string1.Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving “{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride” in the search results1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, purity, and storage temperature. For “{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride”, I couldn’t find detailed physical and chemical properties1.Scientific Research Applications

Synthesis and Chemical Characterization

Triazole derivatives have been synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the construction of these heterocyclic compounds. For example, a study by Younas, Abdelilah, and Anouar (2014) detailed the synthesis of a related compound through 1,3-dipolar cycloaddition, highlighting the importance of NMR spectroscopy, Elemental Analysis, and MS data in confirming the structures of such compounds (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Medicinal Chemistry Applications

The triazole ring is a common motif in drug design due to its resemblance to the peptide bond and its ability to mimic the flat nature of amide bonds in proteins, making it useful for interactions with biological targets. For instance, Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with a triazole unit, showcasing the potential of triazole-containing compounds in creating therapeutically relevant agents (T. Harrison et al., 2001).

Antimicrobial Activities

Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, evaluating them for antibacterial and antifungal activities. The results indicated that these compounds demonstrated moderate to very good activities, suggesting the potential of triazole derivatives in addressing drug-resistant infections (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Catalysis and Material Science

Triazole derivatives have also found applications in catalysis and material science. For example, Sole et al. (2019) reported on novel ruthenium complexes with triazole-based ligands, exhibiting excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the versatility of triazole compounds in facilitating chemical transformations, with implications for industrial chemistry and the development of new materials (Roberto Sole et al., 2019).

Safety And Hazards

Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for "{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride"1.

Future Directions

As for future directions, it’s difficult to predict without more specific information about the compound and its applications1.

properties

IUPAC Name |

[1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVZGJGJVEJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(N=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

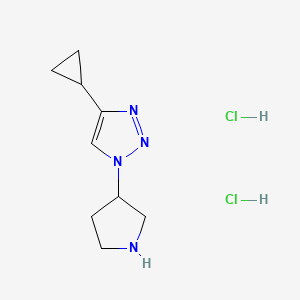

![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)

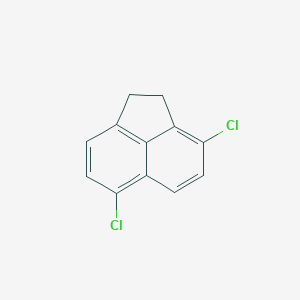

![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)